2-bromo-4-fluoro-N-prop-2-enylbenzamide
Description
Historical Context and Evolution of Halogenated Benzamide (B126) Synthesis
The introduction of halogen atoms onto the benzamide framework has been a historically important strategy for modulating molecular properties. Early methods for synthesizing halogenated aromatic compounds often relied on direct electrophilic substitution (halogenation) of an arene using elemental halogens like bromine or chlorine with a Lewis acid catalyst. ncert.nic.in This would be followed by conversion of a directing group (like a methyl or carboxyl group) into the desired amide functionality. For instance, the synthesis of a precursor like 2-bromo-4-fluorobenzoic acid could be envisioned starting from 4-fluorotoluene (B1294773), which is first brominated and then the methyl group is oxidized to a carboxylic acid. orgsyn.orgsigmaaldrich.com
Another classical route involves the Sandmeyer reaction, where an amino group on a pre-halogenated aniline (B41778), such as 4-bromo-2-fluoroaniline, is converted into a diazonium salt and subsequently displaced to install other functional groups. google.com The final step in forming the benzamide is typically the coupling of the corresponding benzoic acid (or its more reactive acyl chloride or ester derivative) with an amine. The Schotten-Baumann reaction, which uses an acyl chloride and an amine under basic conditions, is a foundational method for amide bond formation.
Over the decades, these multi-step, and sometimes harsh, synthetic routes have been refined and supplemented by more sophisticated methods. The development of powerful coupling agents (e.g., carbodiimides like EDCI or phosphonium (B103445) reagents like BOP) has made the direct amidation of carboxylic acids with amines under mild conditions a routine procedure. chemicalbook.com Furthermore, modern catalytic methods, such as copper-catalyzed amination of halo-benzoic acids, have provided more direct and regioselective pathways to substituted benzamides, sometimes eliminating the need for protecting groups. nih.gov This evolution towards milder, more efficient, and selective reactions has been critical in expanding the accessible chemical space of halogenated benzamides. dcu.ie
Methodological Advancements in N-Allyl Amide Chemistry
The N-allyl group (N-prop-2-enyl) is far more than a simple protecting group; it is a versatile functional handle that imparts significant synthetic potential to a molecule. The chemistry of N-allyl amides has seen substantial advancements, moving beyond simple acylation of allylamine (B125299). Modern synthetic chemistry has embraced multicomponent reactions where alkenes, aldehydes, and amides can be coupled in a single step using nickel catalysis to furnish complex allylic amines, which are precursors to N-allyl amides. dtic.mil
Once installed, the N-allyl group can participate in a rich variety of transformations. A significant area of research has been the catalytic isomerization of N-allyl amides into their corresponding enamides. nih.govacs.org This transformation, often achieved with ruthenium or tungsten catalysts, provides access to geometrically defined enamides, which are highly valuable building blocks for synthesizing nitrogen-containing compounds. nih.govacs.org The allyl group can also undergo palladium-catalyzed reactions, such as the aza-Claisen rearrangement, to form new carbon-carbon bonds. acs.orgnih.gov Additionally, the double bond is susceptible to electrophilic attack, enabling reactions like intramolecular cyclization via haloamidation to produce nitrogen-containing heterocyclic structures. researchgate.netresearchgate.net These advanced methodologies highlight the strategic importance of the N-allyl group in molecular design, allowing for subsequent, predictable, and often stereoselective, functionalization.
Significance of 2-Bromo-4-fluoro-N-prop-2-enylbenzamide in Modern Organic Synthesis Research
While specific research focusing exclusively on this compound is not prominent in the literature, its structure suggests it is a highly valuable and versatile building block for organic synthesis. Its significance can be inferred by considering the reactivity of its distinct functional components: the 2-bromo-4-fluoroaryl system and the N-allyl amide group.
A plausible and straightforward synthesis of this compound would involve the amide coupling reaction between 2-bromo-4-fluorobenzoic acid and allylamine. The necessary acid precursor is accessible through established routes, such as the bromination and subsequent oxidation of 4-fluorotoluene or via functional group manipulation of 2-bromo-4-fluoroaniline. google.comchemicalbook.com
The synthetic utility of this compound stems from its nature as a bifunctional intermediate, offering two distinct and orthogonal sites for chemical modification:
The 2-Bromo-4-fluoroaryl Moiety : The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions. masterorganicchemistry.com This allows for the strategic introduction of a wide variety of substituents. For example, Suzuki coupling can introduce new aryl or alkyl groups, Sonogashira coupling can install alkynes, Heck coupling can form new alkenes, and Buchwald-Hartwig amination can create new carbon-nitrogen bonds. The presence of the fluorine atom influences the electronic nature of the ring and can enhance the metabolic stability or binding affinity of derivative molecules in medicinal chemistry contexts. The utility of bromo-fluoro substituted aromatic rings as platforms for further diversification is well-established. nih.govacs.org
The N-Allyl Amide Moiety : As discussed previously, the N-allyl group provides a second reactive handle. Its double bond can be targeted for a range of transformations, including dihydroxylation, epoxidation, or isomerization to an enamide for subsequent stereoselective reactions. nih.govacs.org This allows for the construction of complex side chains or the formation of heterocyclic systems. researchgate.netresearchgate.net
The combination of these two reactive centers in a single molecule makes this compound an ideal substrate for diversity-oriented synthesis. One could first perform a cross-coupling reaction at the bromo position and then, in a subsequent step, elaborate the allyl group, or vice-versa. This strategic flexibility allows for the rapid assembly of complex molecular scaffolds from a single, well-defined intermediate, underscoring its potential significance in synthetic research programs aimed at drug discovery and materials science.
Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 2-bromo-4-fluoro-N-(prop-2-en-1-yl)benzamide |
| Molecular Formula | C₁₀H₉BrFNO |
| Molecular Weight | 258.09 g/mol |
| CAS Number | Not available |
| Physical State | Predicted to be a solid at room temperature |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h2-4,6H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOVJPYYZMNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 Bromo 4 Fluoro N Prop 2 Enylbenzamide and Its Precursors
Convergent and Divergent Synthetic Pathways
Synthesis of Halogenated Benzoic Acid Intermediates
The synthesis of the core intermediate, 2-bromo-4-fluorobenzoic acid, requires precise control over the placement of three different functional groups on the benzene (B151609) ring. The relative positions of the bromine, fluorine, and carboxylic acid moieties are critical to the final compound's properties.
Achieving the 2-bromo-4-fluoro substitution pattern necessitates a strategy that leverages the directing effects of substituents on the aromatic ring. A common route begins with a para-fluoro-substituted precursor, such as 4-fluorotoluene (B1294773) or 4-fluorobenzaldehyde (B137897).
In these precursors, both the fluorine atom and the alkyl/aldehyde group are ortho-, para-directing. This alignment of directing effects facilitates the regioselective introduction of bromine at the C2 position, which is ortho to both existing groups. A patented method describes the bromination of 4-fluorobenzaldehyde using a bromide reagent in an acid solution, such as acetic acid or sulfuric acid, to produce 2-bromo-4-fluorobenzaldehyde (B1271550). google.com The reaction is typically heated to temperatures between 30-100°C. google.com Another approach involves the synthesis of 2-bromo-4-fluoroacetanilide from p-fluoroaniline, which is first acetylated and then brominated. patsnap.com
Once the desired 2-bromo-4-fluoro substitution pattern is established on an appropriate precursor, the final step is the introduction of the carboxylic acid group. This is typically achieved through oxidation.
If starting from 2-bromo-4-fluorotoluene, the methyl group can be oxidized to a carboxylic acid. One method employs strong oxidizing agents like potassium permanganate (B83412) in a mixture of pyridine (B92270) and water. guidechem.com Another, more contemporary "green chemistry" approach utilizes a cobalt(II) acetate (B1210297) catalyst with AIBN as a radical initiator under an oxygen atmosphere to yield 4-bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene. chemicalbook.com Alternatively, if 2-bromo-4-fluorobenzaldehyde is the intermediate, it can be readily oxidized to the corresponding carboxylic acid using mild oxidizing agents like sodium chlorite (B76162) (NaClO2) in the presence of a phosphate (B84403) buffer. guidechem.com
Table 1: Selected Methods for Carboxylic Acid Functionalization This table is interactive. Click on the headers to sort.
| Starting Material | Reagents | Key Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Fluoro-4-bromotoluene | Co(OAc)₂, AIBN, O₂, NaBr | Acetic acid, 130°C | 4-Bromo-2-fluorobenzoic acid | 88% chemicalbook.com |
| 1-Bromo-2-fluoro-4-methylbenzene | KMnO₄ | Pyridine/Water, 90°C | 4-Bromo-2-fluorobenzoic acid | 73% guidechem.com |
Synthesis of N-Prop-2-enylamine Scaffolds
N-prop-2-enylamine, commonly known as allylamine (B125299), is the second key component required for the synthesis of the target molecule. It serves as the nucleophile in the final amide bond formation step.
The synthesis of primary amines like allylamine can be challenging due to the potential for over-alkylation. Modern methods offer high selectivity for the desired primary amine. A highly effective approach is the palladium-catalyzed direct amination of allylic alcohols. Using ammonium (B1175870) acetate as the nitrogen source with a Pd/DPEphos catalyst provides convenient access to primary allylic amines with high selectivity for monoallylation. organic-chemistry.org
Another established method is the reductive amination of α,β-unsaturated aldehydes. organic-chemistry.org In the case of allylamine, this would involve the reaction of acrolein (prop-2-enal) with ammonia (B1221849) in the presence of a reducing agent. The use of titanium(IV) isopropoxide followed by in situ reduction with sodium borohydride (B1222165) is effective for the reductive mono-alkylation of ammonia, yielding primary amines in good yields. organic-chemistry.org
Amide Bond Formation Methodologies
The final step in the convergent synthesis is the coupling of 2-bromo-4-fluorobenzoic acid with N-prop-2-enylamine to form the target amide. This nucleophilic acyl substitution can be achieved through several reliable methods. openstax.org
A classic and robust method involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically done using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-4-fluorobenzoyl chloride is then reacted with N-prop-2-enylamine. A base, such as triethylamine (B128534) or pyridine, is usually added to neutralize the hydrogen chloride gas that is formed as a byproduct. openstax.orgnih.gov
Alternatively, one-pot procedures using peptide coupling reagents can directly form the amide bond without isolating the acyl chloride intermediate. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under mild conditions. This method is widely used in modern organic synthesis due to its efficiency and operational simplicity.
Table 2: Common Reagents for Amide Bond Formation This table is interactive. Click on the headers to sort.
| Reagent Type | Examples | Description |
|---|---|---|
| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to a highly reactive acyl chloride for subsequent reaction with an amine. openstax.org |
| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), EDC (with HOBt) | Activates the carboxyl group to form an O-acylisourea intermediate, which is then attacked by the amine. nih.gov |
Peptide Coupling Reagent Applications in Benzamide (B126) Synthesis
The formation of the amide bond in 2-bromo-4-fluoro-N-prop-2-enylbenzamide can be efficiently achieved by reacting 2-bromo-4-fluorobenzoic acid with allylamine using peptide coupling reagents. These reagents are designed to activate the carboxylic acid group, facilitating nucleophilic attack by the amine. A variety of such reagents are available, each with its own mechanism and efficacy.
Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which are staples in amide synthesis. peptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization, especially in chiral systems, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often incorporated. peptide.com
Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium reagents like HBTU, TBTU, and HATU, offer rapid and efficient coupling with minimal side products. peptide.combachem.com These reagents convert the carboxylic acid into an active ester in situ, which then readily reacts with the amine. sigmaaldrich.com For instance, HATU is known for its high reactivity and low racemization rates due to the nature of its leaving group. peptide.comsigmaaldrich.com The choice of reagent and reaction conditions, including the solvent and base, can be optimized to maximize the yield and purity of the desired N-allylbenzamide.
Table 1: Common Peptide Coupling Reagents
| Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, cost-effective. By-products can be difficult to remove. |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | --- | High coupling efficiency, less hazardous by-products than some older reagents. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | --- | Very efficient, fast reaction times, low racemization. peptide.com |
Acyl Halide-Amine Condensation Processes
A traditional and highly effective method for the synthesis of this compound involves the condensation of an acyl halide, specifically 2-bromo-4-fluorobenzoyl chloride, with allylamine. This method is often preferred for its high reactivity and generally good yields.
The precursor, 2-bromo-4-fluorobenzoyl chloride, can be readily prepared from 2-bromo-4-fluorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com The subsequent reaction with allylamine is a nucleophilic acyl substitution. libretexts.org The lone pair of electrons on the nitrogen atom of allylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. libretexts.org
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. libretexts.org Common bases include tertiary amines like triethylamine or pyridine. The choice of solvent is also important, with aprotic solvents such as dichloromethane (B109758) or diethyl ether being frequently used. The reaction is often exothermic and may require cooling to control the reaction rate and minimize side reactions.
Chemo- and Regioselective Amidation Techniques
The synthesis of this compound presents a challenge in terms of chemoselectivity and regioselectivity, particularly when starting from precursors that have multiple reactive sites. For instance, in the reaction between 2-bromo-4-fluorobenzoic acid and an amine, the amidation should occur at the carboxylic acid group without affecting the bromo and fluoro substituents on the aromatic ring.
Copper-catalyzed cross-coupling reactions have been developed for the amination of 2-bromobenzoic acids, demonstrating remarkable chemo- and regioselectivity. nih.gov In these reactions, the amination occurs specifically at the carbon-bromine bond ortho to the carboxylic acid, leaving the carboxylic acid group intact for subsequent amide bond formation. nih.gov While this specific reaction leads to an N-aryl anthranilic acid, the principle of regioselective activation of the C-Br bond can be a strategic consideration.
For the direct amidation of 2-bromo-4-fluorobenzoic acid with allylamine, the inherent reactivity of the carboxylic acid group generally allows for selective reaction with the amine under appropriate conditions, such as those employing peptide coupling reagents, without significant side reactions at the halogenated positions. The development of regioselective methods for the functionalization of substituted benzoyl derivatives remains an active area of research, with studies focusing on controlling the reaction outcome based on the electronic and steric properties of the substrates and reagents. rsc.orgnih.gov
Innovative Catalytic and Stereoselective Synthetic Approaches
Transition Metal-Catalyzed Coupling Reactions in Benzamide Frameworks
Transition metal catalysis offers powerful tools for the construction of benzamide frameworks, including N-allylbenzamides. Palladium-catalyzed reactions, in particular, have been extensively studied for C-N bond formation. For instance, palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids provides a direct route to N-allylbenzamide derivatives. acs.org
Another approach involves the palladium-catalyzed N-alkylation of benzamides with alcohols, which proceeds via a borrowing hydrogen pathway. rsc.org This method allows for the formation of N-substituted benzamides from readily available starting materials. Furthermore, palladium-catalyzed ortho-arylation of benzamides can be achieved via direct sp2 C-H bond activation, demonstrating the versatility of palladium in functionalizing the benzamide core. nih.gov While not a direct synthesis of the target molecule, these methods highlight the potential of palladium catalysis in constructing and modifying benzamide structures. The development of palladium-catalyzed methods for the direct N-allylation of primary amides with allyl sources is an ongoing area of research. nih.govmit.edu
Table 2: Examples of Palladium-Catalyzed Reactions for Benzamide Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features |
| Hydroarylation | N-propargyl benzamides, Boronic acids | Palladium catalyst | Direct route to N-allylbenzamides. acs.org |
| N-alkylation | Benzamides, Alcohols | Palladium pincer complexes | Utilizes a borrowing hydrogen methodology. rsc.org |
| ortho-arylation | Benzamides, Aryl iodides | Palladium catalyst | Direct C-H bond activation of the benzamide. nih.gov |
Asymmetric Synthesis and Chiral Induction for Benzamide Derivatives
While this compound itself is not chiral, the principles of asymmetric synthesis and chiral induction are highly relevant for the synthesis of more complex benzamide derivatives that may possess stereocenters. The development of enantioselective methods for the synthesis of chiral amides and peptides is a significant area of research, with a focus on minimizing racemization. nih.gov
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of axially chiral benzamides. nih.gov Chiral phosphoric acids and other organocatalysts can be used to control the stereochemical outcome of reactions involving benzamide substrates. Copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has been shown to produce chiral N-aryl allylamines with good enantioselectivities. rsc.org While this method focuses on the amine partner, it demonstrates the potential for creating chiral centers in proximity to the nitrogen atom of an allyl group. The principles of chiral induction can be applied to reactions involving prochiral substrates, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other. researchgate.net
Multicomponent Reaction Strategies Towards this compound
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be conceptually applied to the synthesis of benzamide derivatives. wikipedia.orgwikipedia.orgorganic-chemistry.org
The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org In the context of synthesizing a molecule related to our target, one could envision a reaction between a suitable aldehyde, allylamine, 2-bromo-4-fluorobenzoic acid, and an isocyanide. This would lead to a more complex structure incorporating all four components. The reaction is typically fast and proceeds with high yields. wikipedia.org
The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the direct synthesis of this compound is not achievable through this reaction, it provides a powerful method for generating diverse amide-containing structures. nih.govnih.gov The strategic use of MCRs allows for the rapid generation of chemical libraries and the efficient construction of complex molecular scaffolds. researchgate.netsemanticscholar.orgnih.gov
Mechanistic Investigations and Transformational Chemistry of 2 Bromo 4 Fluoro N Prop 2 Enylbenzamide
Reactivity Profiling of the Aryl Halogen Substituents
The benzene (B151609) ring of 2-bromo-4-fluoro-N-prop-2-enylbenzamide is substituted with both a bromine and a fluorine atom. These halogens exhibit differential reactivity, which can be selectively exploited under different reaction conditions. The electronic environment of the ring, influenced by the electron-withdrawing amide group, plays a crucial role in dictating the preferred reaction pathways.
Nucleophilic Aromatic Substitution Pathways (SNAr) on the Fluorinated Benzene Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those on electron-deficient rings. masterorganicchemistry.comacsgcipr.org In the case of this compound, the fluorine atom is the more likely site for SNAr reactions compared to the bromine atom. This is because the SNAr mechanism does not typically depend on the bond strength of the carbon-halogen bond but rather on the ability of the halogen to stabilize the intermediate through its inductive effect.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing amide group, positioned ortho to the fluorine, helps to stabilize this negatively charged intermediate. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This counterintuitive trend arises because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com Therefore, nucleophiles will selectively displace the fluoride rather than the bromide. Recent advances have even demonstrated SNAr on unactivated fluoroarenes through methods like photoredox catalysis. nih.gov
Table 1: Factors Influencing SNAr Reactivity at the C-F Bond
| Factor | Influence on Reactivity | Rationale |
| Leaving Group | Fluorine is preferred over Bromine | Fluorine's high electronegativity strongly activates the ring for nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com |
| Electron-Withdrawing Groups | Activating | The ortho-amide group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction. youtube.com |
| Nucleophile Strength | Strong nucleophiles are required | A strong nucleophile is needed to attack the electron-deficient aromatic ring. youtube.com |
| Solvent | Polar aprotic solvents favored | Solvents like DMF, DMSO, or NMP are typically used to solvate the cation of the nucleophilic reagent without solvating the nucleophile itself, thus enhancing its reactivity. acsgcipr.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille) at the Bromine Center
In contrast to SNAr, palladium-catalyzed cross-coupling reactions proceed via a mechanism that is sensitive to the carbon-halogen bond strength. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. libretexts.org Consequently, the bromine atom at the C-2 position of this compound serves as the primary reactive site for these transformations, leaving the C-F bond intact. The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and several palladium-catalyzed methods can be applied to this compound. illinois.eduvanderbilt.edu
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a base. libretexts.orgnih.gov It is widely favored due to the operational simplicity and the generally low toxicity of the boron reagents. organic-chemistry.orgmdpi.com
Sonogashira Coupling: This method is used to form a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate for the transmetalation step. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org While highly versatile, a significant drawback is the toxicity associated with the tin reagents and byproducts. organic-chemistry.org
Table 2: Comparison of Palladium-Catalyzed C-C Coupling Reactions at the C-Br Bond
| Reaction | Coupling Partner | Typical Catalyst/Base System | Key Features |
| Suzuki-Miyaura | Ar-B(OH)₂, R-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Mild conditions, stable and low-toxicity reagents. libretexts.orgnih.gov |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | Direct alkynylation of aryl halides. organic-chemistry.orgresearchgate.net |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Tolerant of many functional groups, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |
Beyond C-C bond formation, palladium catalysis can also be used to forge bonds between the aromatic ring and heteroatoms like nitrogen or oxygen. The Buchwald-Hartwig amination is a prominent example of a C-N cross-coupling reaction. beilstein-journals.orgnih.gov In this process, this compound can be coupled with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base like cesium carbonate. beilstein-journals.org Similarly, C-O bonds can be formed by coupling with alcohols or phenols, often requiring specific ligand and base combinations to achieve high efficiency. beilstein-journals.org These reactions provide a powerful route to synthesize a wide array of aniline (B41778) and aryl ether derivatives from the parent bromo-fluoro compound.
Electrophilic and Pericyclic Reactivity of the N-Prop-2-enyl Moiety
The N-prop-2-enyl group, also known as an N-allyl group, introduces an alkene functionality into the molecule, which has its own distinct reactivity, primarily governed by the π-electrons of the double bond.
Alkene Functionalization via Electrophilic Additions
The carbon-carbon double bond of the allyl group is susceptible to attack by electrophiles. Electrophilic addition reactions are a fundamental class of transformations for alkenes. nih.gov The general mechanism involves the attack of the π-bond on an electrophile (E⁺), which leads to the formation of a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu⁻) to give the final addition product.
A variety of functional groups can be introduced across the double bond using this approach. For instance, treatment with a halogen (e.g., Br₂) in an inert solvent would lead to a dibromo-adduct. Similarly, reaction with a hydrohalic acid (e.g., HBr) would result in the corresponding haloalkane, with the regioselectivity of the addition (Markovnikov or anti-Markovnikov) being controllable by the reaction conditions (e.g., absence or presence of peroxides). Other potential transformations include acid-catalyzed hydration to form an alcohol or dihydroxylation using reagents like osmium tetroxide to produce a diol. The electronic influence of the adjacent amide nitrogen can modulate the reactivity of the alkene, but the fundamental pathways of electrophilic addition remain accessible.
Table 3: Potential Electrophilic Addition Reactions of the N-Prop-2-enyl Group
| Reaction | Reagent | Product Type |
| Halogenation | Br₂, Cl₂ | Dihaloalkane |
| Hydrohalogenation | HBr, HCl | Haloalkane |
| Hydration | H₂O / H₂SO₄ (cat.) | Alcohol |
| Dihydroxylation | OsO₄, then NaHSO₃ | Diol |
Intramolecular and Intermolecular Cycloadditions (e.g., Diels-Alder)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of this compound, the N-prop-2-enyl (allyl) group serves as a potential dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com This reaction typically involves the concerted interaction of a 4π-electron component (the diene) with a 2π-electron component (the dienophile) to form a six-membered ring. masterorganicchemistry.comyoutube.com
Intermolecular Diels-Alder Reactions: In an intermolecular reaction, the N-allyl group of this compound would react with a separate, external diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com The N-benzoyl group can be considered electron-withdrawing, which would increase the electrophilicity of the allyl group's double bond, making it a more reactive dienophile. The reaction would proceed by combining the benzamide (B126) with a suitable diene, often with heating, to yield a cyclohexene (B86901) derivative.
Table 1: Potential Intermolecular Diels-Alder Reactions
| Diene | Dienophile | Expected Product Class |
| Buta-1,3-diene | This compound | N-((cyclohex-3-en-1-yl)methyl)-2-bromo-4-fluorobenzamide |
| Cyclopenta-1,3-diene | This compound | N-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)-2-bromo-4-fluorobenzamide |
| 2,3-Dimethylbuta-1,3-diene | This compound | N-((4,5-dimethylcyclohex-3-en-1-yl)methyl)-2-bromo-4-fluorobenzamide |
Intramolecular Diels-Alder Reactions: An intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile are part of the same molecule. wikipedia.org For this compound to undergo an IMDA reaction, a diene would need to be tethered to the molecule, for instance, by modification of the benzoyl ring or the amide nitrogen. These reactions are synthetically valuable as they can rapidly construct complex polycyclic systems with high stereoselectivity. wikipedia.orgorganic-chemistry.org Depending on the tether's attachment point, either fused or bridged ring systems can be formed. wikipedia.org
Sigmatropic Rearrangements and Claisen-type Transformations
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.orgwikipedia.org These reactions are classified by an order term [i,j], which indicates the number of atoms over which each end of the sigma bond moves.
The most relevant nih.govnih.gov sigmatropic rearrangement for a molecule containing an N-allyl group is the aza-Claisen rearrangement. The classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. libretexts.org While this compound does not possess the requisite allyl vinyl ether structure, analogous transformations are known for nitrogen-containing systems.
For the rearrangement to occur, the amide would typically need to be converted into a more reactive form, such as an enolate or enol ether equivalent. For example, treatment with a strong base could generate an enolate, which could then undergo a nih.govnih.gov sigmatropic shift. A notable variant is the Ireland-Claisen rearrangement, which proceeds through a silyl (B83357) enol ether intermediate. libretexts.org In a hypothetical aza-Claisen-type rearrangement of this compound, the allyl group would migrate from the nitrogen atom to the ortho-carbon of the benzene ring. This transformation, however, would disrupt the aromaticity of the benzene ring and is generally less favorable without specific catalytic conditions. A more plausible, though still challenging, pathway could involve rearrangement to form a C-allylated intermediate, which would then tautomerize if possible. Such rearrangements are known to occur in related systems, such as the exclusive [3,3']-sigmatropic migration of an allylic system from oxygen to nitrogen in allyloxytetrazoles. rsc.org
Table 2: Comparison of Claisen and Aza-Claisen Rearrangements
| Rearrangement Type | Key Starting Moiety | General Product | Applicability to Target Compound |
| Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Not directly applicable |
| Aza-Claisen | N-Allyl enamine | γ,δ-Unsaturated imine | Possible via an enamine or enolate intermediate |
| Ireland-Claisen | Allyl ester (via silyl ketene (B1206846) acetal) | γ,δ-Unsaturated carboxylic acid | Possible via an amide enolate intermediate |
Amide Group Derivatization and Cleavage Studies
Hydrolytic Stability and Mechanistic Pathways
Amides are generally stable functional groups, and their hydrolysis requires either acidic or basic conditions. nih.gov The hydrolysis of this compound would result in the cleavage of the amide bond to yield 2-bromo-4-fluorobenzoic acid and prop-2-en-1-amine (allylamine). libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism begins with the protonation of the amide carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orglibretexts.org This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred to the nitrogen atom, converting the amino group into a better leaving group. The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating allylamine (B125299). The resulting protonated carboxylic acid is then deprotonated by a base (such as water or the released amine) to give the final 2-bromo-4-fluorobenzoic acid product, while the allylamine is protonated to form an ammonium (B1175870) salt. libretexts.orglibretexts.org
Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide. libretexts.orgacs.org This addition leads to the formation of a tetrahedral alkoxide intermediate. This intermediate then collapses, reforming the carbonyl group and eliminating the N-prop-2-enylamide anion as the leaving group. This step is typically irreversible as the strongly basic amide anion immediately deprotonates the newly formed 2-bromo-4-fluorobenzoic acid to yield a carboxylate salt and neutral allylamine. libretexts.orglibretexts.org
Table 3: Hydrolysis of this compound
| Condition | Reagents | Key Mechanistic Step | Products |
| Acidic | H₂O, H⁺ (e.g., HCl) | Protonation of carbonyl oxygen | 2-bromo-4-fluorobenzoic acid and prop-2-en-1-ammonium chloride |
| Basic | H₂O, OH⁻ (e.g., NaOH) | Nucleophilic attack by hydroxide | Sodium 2-bromo-4-fluorobenzoate and prop-2-en-1-amine |
N-Substituted Amide Modifications
N-substituted amides are a broad class of compounds where the nitrogen atom bears substituents other than hydrogen. fiveable.me this compound is itself an example of an N-substituted amide. Further modifications can be envisioned either by altering the existing N-prop-2-enyl group or by replacing it entirely.
The synthesis of a diverse range of N-substituted benzamides is a common strategy in medicinal chemistry to fine-tune a molecule's biological and physicochemical properties. nih.govresearchgate.net These modifications can influence reactivity, solubility, and intermolecular interactions. fiveable.me For instance, replacing the allyl group with other alkyl, aryl, or heterocyclic moieties could be achieved by first cleaving the N-allyl group and then forming a new amide bond between the 2-bromo-4-fluorobenzoyl core and a new amine.
The nature of the N-substituent also impacts the fundamental properties of the amide bond itself. Substitution at the nitrogen with electronegative atoms, for example, can lead to significant pyramidalization at the nitrogen center and a reduction in amide resonance stabilization. nih.gov
Table 4: Hypothetical N-Substituted 2-bromo-4-fluorobenzamide (B1287565) Derivatives
| N-Substituent | Resulting Compound Name | Potential Impact |
| -CH₃ | 2-bromo-4-fluoro-N-methylbenzamide | Increased polarity compared to N-H |
| -C₆H₅ | 2-bromo-4-fluoro-N-phenylbenzamide | Increased steric bulk and hydrophobicity |
| -CH₂-C₅H₄N | 2-bromo-4-fluoro-N-(pyridin-2-ylmethyl)benzamide | Introduction of a basic site, potential for metal chelation |
| -CH(CH₃)₂ | 2-bromo-4-fluoro-N-isopropylbenzamide | Increased steric hindrance around the amide bond |
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The one-dimensional NMR spectra—proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F)—each offer unique insights into the structure of 2-bromo-4-fluoro-N-prop-2-enylbenzamide.
¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons, the protons of the N-prop-2-enyl (allyl) group, and the amide proton. The aromatic region would display complex splitting patterns due to coupling between adjacent protons and through-space coupling with the fluorine atom. The allyl group would exhibit characteristic signals for the vinyl and methylene (B1212753) protons. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. For this compound, signals corresponding to the carbonyl carbon of the amide, the aromatic carbons (with their chemical shifts influenced by the bromine and fluorine substituents), and the carbons of the prop-2-enyl group would be observed. The carbon directly bonded to fluorine would show a characteristic large coupling constant (¹JC-F).
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. It provides a direct observation of the fluorine nucleus. The spectrum for this compound would be expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift and coupling patterns (primarily to the adjacent aromatic protons) would confirm its position on the benzoyl moiety.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Couplings (J) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | Aromatic-H | 7.2 - 7.8 | dd, ddd |
| Amide-NH | ~8.5 | br s | |
| Allyl-CH | 5.8 - 6.0 | m | |
| Allyl-CH₂ | 4.0 - 4.2 and 5.2 - 5.4 | m | |
| ¹³C | Carbonyl (C=O) | ~165 | s |
| Aromatic-C | 115 - 140 | d, s | |
| Aromatic C-F | ~160 | d (¹JC-F ≈ 250 Hz) | |
| Allyl-C | 42 (CH₂), 116 (CH₂), 134 (CH) | t, t, d | |
| ¹⁹F | Aromatic-F | -105 to -115 | m |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the coupled aromatic protons and within the allyl group (between the CH and CH₂ protons).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms. For instance, it would definitively link the allyl proton signals to the allyl carbon signals.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the parent ion of the molecule. This allows for the calculation of the exact molecular formula. For this compound (C₁₀H₉BrFNO), the theoretical exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum (M and M+2) of nearly equal intensity.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₀H₉BrFNO | [M+H]⁺ with ⁷⁹Br | 258.9924 |
| [M+H]⁺ with ⁸¹Br | 260.9904 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption around 1650-1680 cm⁻¹ would correspond to the C=O stretching of the amide (Amide I band). The N-H stretching vibration would appear as a sharp peak around 3300-3500 cm⁻¹. The C=C stretching of the aromatic ring and the allyl group would be observed in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the C=O stretch would also be visible, the C=C double bonds of the aromatic ring and the allyl group often produce strong Raman signals. This can be particularly useful for confirming the presence of the unsaturated moieties.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | IR | 3300 - 3500 |
| C-H Stretch (Aromatic & Vinyl) | IR, Raman | 3000 - 3100 |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 |
| C=O Stretch (Amide I) | IR, Raman | 1650 - 1680 |
| C=C Stretch (Aromatic & Vinyl) | IR, Raman | 1450 - 1600 |
| C-F Stretch | IR | 1100 - 1250 |
| C-Br Stretch | IR | 500 - 650 |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity of all atoms and the stereochemistry of the molecule. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which govern the packing of the molecules in the solid state.
Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Fluoro N Prop 2 Enylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. bohrium.com By approximating the electron density, DFT calculations can elucidate various properties, including the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity. For "2-bromo-4-fluoro-N-prop-2-enylbenzamide," DFT studies, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in characterizing its electronic nature. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to determining a molecule's reactivity. wikipedia.orgyoutube.comlibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For "this compound," the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amide group, influenced by the electron-donating effect of the amide and the halogen substituents. The LUMO, conversely, would likely be distributed over the benzoyl moiety, particularly the carbonyl group and the aromatic ring, which are rendered more electrophilic by the electron-withdrawing nature of the carbonyl and the halogens.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, indicating chemical stability. |
Note: These are hypothetical values based on trends observed for similar substituted benzamides and are intended for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.govwalisongo.ac.id The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In "this compound," the MEP surface would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic interaction. The amide nitrogen and the regions ortho and para to the electron-donating groups on the benzene (B151609) ring would also exhibit negative potential. Conversely, the amide proton and the carbon atom of the carbonyl group would display a positive potential, indicating their susceptibility to nucleophilic attack. The presence of bromine and fluorine atoms introduces further complexity to the electrostatic potential due to their electronegativity and ability to participate in halogen bonding. walisongo.ac.id
The conformational landscape of "this compound" is determined by the rotational freedom around its single bonds, particularly the C-N bond of the amide and the bonds within the N-prop-2-enyl group. libretexts.orgslideshare.netyoutube.comyoutube.com Conformational analysis helps identify the most stable three-dimensional arrangements of the molecule, which are crucial for understanding its biological activity and interactions. libretexts.org
Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers with respect to the carbonyl group and the N-substituent. The trans conformation is generally more stable in benzamides. Furthermore, the prop-2-enyl group can adopt various orientations relative to the benzamide (B126) plane. Computational methods can map the potential energy surface as a function of these dihedral angles to identify the global energy minimum and other low-energy conformers.
Table 2: Predicted Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |
| Trans-staggered | ~180° | 0.0 | Most Stable |
| Trans-eclipsed | ~120° | 2.5 | Less Stable |
| Gauche | ~60° | 1.8 | Less Stable |
| Cis | ~0° | 5.0 | Least Stable |
Note: These are hypothetical values based on typical energy differences for amide and alkenyl rotational barriers and are for illustrative purposes.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful means to investigate potential reaction mechanisms involving "this compound." By modeling the transition states and intermediates, it is possible to calculate activation energies and reaction enthalpies, thereby predicting the most likely reaction pathways. For instance, reactions such as electrophilic aromatic substitution on the benzene ring, nucleophilic addition to the carbonyl group, or reactions involving the alkenyl side chain could be computationally explored. These studies are vital for understanding the chemical transformations the molecule might undergo.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunair.ac.idjppres.com For a class of compounds including "this compound," a QSAR model could be developed to predict their activity based on various molecular descriptors.
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined activities of a training set of molecules, a predictive model can be built. Such a model would be invaluable for designing new derivatives with potentially enhanced activity. nih.govmdpi.com
Table 3: Relevant Molecular Descriptors for QSAR Analysis of Benzamide Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Affects interactions with polar receptor sites. |
| Electronic | HOMO/LUMO Energies | Relates to the ease of electron transfer in reactions. |
| Steric | Molecular Weight | Influences binding affinity and transport properties. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
| Hydrophobic | LogP | Describes the partitioning between aqueous and lipid phases. |
Prediction of Spectroscopic Properties through Theoretical Models
Theoretical models can accurately predict various spectroscopic properties, which can aid in the identification and characterization of "this compound."
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. beilstein-journals.orgliverpool.ac.uknmrdb.orgmdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment, providing a detailed picture of the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. nih.govarxiv.orgchemicalbook.com This allows for the assignment of characteristic absorption bands, such as the C=O stretch of the amide, the N-H stretch, and the vibrations of the aromatic ring and the alkenyl group.
Table 4: Predicted Key Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Approximate Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | 165-170 ppm |
| ¹H NMR | Amide Proton (N-H) | 8.0-8.5 ppm |
| IR | Carbonyl Stretch (νC=O) | 1650-1680 cm⁻¹ |
| IR | N-H Stretch (νN-H) | 3200-3400 cm⁻¹ |
Note: These are typical ranges for the specified functional groups and are for illustrative purposes.
Design and Synthesis of 2 Bromo 4 Fluoro N Prop 2 Enylbenzamide Derivatives and Analogs for Research Applications
Structural Diversification through Aryl Ring Modifications
Modifications to the 2-bromo-4-fluorophenyl ring of the parent compound represent a key strategy for generating chemical diversity. These changes can profoundly influence the molecule's electronic properties, steric profile, and potential interactions with biological targets.
Positional and Substituent Variation of Halogens
Systematic variation of the halogen pattern on the benzamide (B126) ring is a rational approach to probe the SAR. This can involve moving the bromine or fluorine to other positions (e.g., 2-bromo-5-fluoro, 3-bromo-4-fluoro) or replacing them with other halogens to fine-tune electronic and steric effects. mdpi.comresearchgate.net Studies on N-substituted benzamide derivatives have shown that the introduction of a chlorine atom can significantly decrease anti-proliferative activity in certain contexts, highlighting the nuanced and context-dependent effects of halogen substitution. nih.gov
| Modification Type | Example of Change | Potential Impact based on Analogous Scaffolds | Reference |
|---|---|---|---|
| Positional Isomerism | Move Fluorine from position 4 to 5 (e.g., 2-Bromo-5-fluorobenzamide derivative) | Alters dipole moment and hydrogen bonding capacity, potentially changing target interaction. | mdpi.comresearchgate.net |
| Halogen Substitution | Replace Bromine at position 2 with Chlorine (e.g., 2-Chloro-4-fluorobenzamide derivative) | Modifies steric bulk and electronic properties; electron-withdrawing substitutions can enhance activity. | nih.govnih.gov |
| Poly-halogenation | Introduce an additional halogen (e.g., 2-Bromo-4,6-difluorobenzamide derivative) | Can increase lipophilicity and may enhance or decrease biological activity depending on the target. | mdpi.comnih.gov |
Incorporation of Diverse Aromatic and Heteroaromatic Scaffolds
Replacing the 2-bromo-4-fluorophenyl moiety with other aromatic or heteroaromatic ring systems is a powerful strategy to explore new chemical space and modulate biological activity. This approach can introduce novel hydrogen bonding patterns, π-stacking interactions, and solubility characteristics. Research on 2-phenoxybenzamides, for example, has shown that the aryloxy substituent is favorable for antiplasmodial activity. mdpi.com The synthesis of analogs where the core phenyl ring is replaced by scaffolds such as pyridine (B92270), thiophene, benzimidazole, or quinoline (B57606) can lead to compounds with significantly different pharmacological profiles. nih.govnih.govmdpi.comresearchgate.netmdpi.com A study on PPARγ modulators found that the type and size of the aromatic ring system directly affected the degree of activity. nih.govnih.gov Such modifications can be achieved through standard amide coupling reactions between the desired aromatic or heteroaromatic carboxylic acid and allylamine (B125299). mdpi.com
Side Chain Elaboration and Functionalization of the N-Prop-2-enyl Moiety
The N-prop-2-enyl (allyl) group is not merely a passive component; its double bond provides a reactive handle for a wide array of chemical transformations, allowing for side chain extension and the introduction of new functional groups or biologically active molecules. nih.gov
Chemical Transformations of the Allyl Group
The carbon-carbon double bond of the allyl group is susceptible to various chemical reactions, enabling the synthesis of a diverse library of derivatives. Key transformations include oxidation, such as epoxidation, and addition reactions like halogenation. The epoxidation of N-allylamides can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA), although steric factors can sometimes hinder reactivity. acs.orgwikipedia.org In some cases, epoxidation of N-allylamides with peracids or dioxiranes may be challenging, requiring alternative strategies. acs.org The resulting epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functionalities. nih.gov
Another important transformation is halocyclization, where treatment of N-allylbenzamide derivatives with a halogenating agent leads to the formation of cyclic products. acs.org Oxidative addition of sulfonamides to allylic derivatives can also yield a variety of nitrogen-containing heterocycles, including aziridines and pyrrolidines, depending on the reaction conditions. benthamscience.com
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Epoxidation | m-CPBA, Dioxiranes (e.g., DMDO) | N-(2,3-epoxypropyl)benzamide | acs.org |
| Dihydroxylation | Sharpless Asymmetric Dihydroxylation (OsO₄, NMO) | N-(2,3-dihydroxypropyl)benzamide | acs.org |
| Halocyclization | Halogenating agents (e.g., I₂, NBS) | Substituted oxazolines or other heterocycles | acs.org |
| Oxidative Aminohalogenation | Sulfonamide, Oxidant (e.g., t-BuOCl–NaI) | Halogenated linear or cyclic amine derivatives | benthamscience.comresearchgate.net |
| Ring-Closing Metathesis (on N-allyl N-aryl precursors) | Grubbs Catalyst | N-aryl α,β-unsaturated γ-lactams | researchgate.net |
Appendage of Biologically Relevant Moieties
The allyl group serves as an effective linker for attaching other biologically relevant fragments to the core benzamide structure. nih.gov This strategy, often used in fragment-based drug design, can combine the properties of two different molecules to create a new chemical entity with enhanced or novel activity. nih.gov For example, the epoxide formed from the allyl group can be opened by an amine-containing bioactive molecule, creating a stable ether linkage. Furthermore, allyl groups are used as protecting groups in peptide synthesis, indicating their utility as temporary handles that can be selectively removed to allow for further functionalization at that site. nih.gov This approach allows for the covalent attachment of peptides, other small molecules, or functional groups designed to improve solubility or pharmacokinetic properties.
Exploration of Amide Isosteres and Conformationally Restricted Analogs
Modifying the central amide linkage is a classical strategy in medicinal chemistry to overcome issues such as poor metabolic stability and to improve pharmacokinetic properties. nih.govsci-hub.se The amide bond is susceptible to enzymatic cleavage, and its replacement with a non-hydrolyzable surrogate can significantly enhance a compound's in vivo lifetime. nih.govresearchgate.net
Bioisosteric replacement of the amide group involves substituting it with another functional group that mimics its key physicochemical properties, such as size, shape, and hydrogen bonding capacity. nih.govnih.gov A wide variety of amide isosteres are known, with five-membered heterocycles being particularly common. sci-hub.se Rings like 1,2,3-triazoles and various isomers of oxadiazoles (B1248032) can act as effective amide surrogates, often providing increased metabolic stability. nih.govresearchgate.net Other non-classical isosteres, such as fluoroalkenes and trifluoroethylamines, have also gained prominence. nih.govdrughunter.com The introduction of a trifluoroethylamine motif, for instance, can enhance metabolic stability while decreasing the basicity of the amine. drughunter.com
| Amide Isostere | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Mimics planarity and dipole moment of the amide bond. | Metabolically stable amide surrogate. | nih.gov |
| 1,2,4-Oxadiazole & 1,3,4-Oxadiazole | Non-classical isostere; mimics planarity and dipole moment. | Can improve metabolic stability, membrane permeability, and bioavailability. | nih.govresearchgate.net |
| Fluoroalkene | Introduces conformational constraint and alters electronic properties. | Can improve potency and metabolic stability. | nih.gov |
| Trifluoroethylamine | Electronegative trifluoroethyl group mimics the carbonyl; reduces amine basicity. | Enhances metabolic stability against proteolysis. | nih.govdrughunter.com |
| Thioamide | Sulfur replaces the carbonyl oxygen. | Strong H-bond donor, alters electronic character. | acs.org |
In addition to isosteric replacement, introducing conformational constraints can improve potency and selectivity by locking the molecule into a bioactive conformation. nih.govacs.orgnih.gov For flexible molecules like N-allylbenzamides, this can be achieved by incorporating the side chain into a new ring system. For example, N-allyl N-aryl 2-alkenamides can undergo ring-closing metathesis to form conformationally restricted N-aryl γ-lactams. researchgate.net Similarly, intramolecular cyclization reactions, such as the gold-catalyzed oxidative cyclopropanation of N-allylynamides, can generate rigid bicyclic structures. nih.gov Another approach involves creating analogs where the phenyl ring and part of the amide linkage are incorporated into a heterocyclic system, such as the development of 2-phenylpyrroles as conformationally restricted benzamide analogs. acs.org
Application as Synthetic Building Blocks and Precursors to Complex Molecules
The utility of 2-bromo-4-fluoro-N-prop-2-enylbenzamide as a synthetic building block stems from the distinct reactivity of its constituent functional groups: the bromo and fluoro substituents on the aromatic ring, and the N-allyl group. These sites allow for a variety of chemical transformations, enabling the construction of more elaborate molecular architectures for research in drug discovery and materials science.
The presence of a bromine atom on the aromatic ring is particularly advantageous for its participation in palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily displaced in reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at the 2-position of the benzamide core.
The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can activate the ring for certain reactions and can also enhance the metabolic stability of the final compounds. guidechem.com The unique properties of the C-F bond are increasingly harnessed in the design of pharmaceuticals and agrochemicals.
The N-allyl group provides a versatile handle for a different set of chemical transformations. The double bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation. Furthermore, the allyl group can participate in powerful carbon-carbon bond-forming reactions such as the Heck reaction and ring-closing metathesis, allowing for the construction of cyclic and polycyclic systems.
Detailed Research Findings
Research on analogous structures highlights the synthetic potential of the 2-bromo-4-fluorobenzoyl moiety. For example, 2-bromo-4-fluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds due to its ability to readily form amides. The resulting 2-bromo-4-fluorobenzamide (B1287565) core can then be further functionalized.
Studies on related bromo-fluoroaromatic compounds have demonstrated their utility in constructing complex molecular frameworks. For example, (fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Suzuki and Stille cross-coupling reactions to form biaryl and styrene (B11656) derivatives. rsc.org Similarly, palladium-catalyzed Mizoroki-Heck reactions using fluorine-containing agents are a well-established method for creating carbon-carbon bonds. mdpi.com These examples from the literature provide a strong basis for the potential synthetic applications of this compound.
The N-allyl group is a common feature in many biologically active molecules and synthetic intermediates. The synthesis of N-allyl amides can be achieved through various methods, including the condensation of an amide with an aldehyde and an alkene. nih.gov The reactivity of the allyl group is well-documented and offers a plethora of options for further molecular elaboration.
Interactive Data Tables
The following tables summarize the key precursors for the synthesis of the title compound and illustrate the potential for creating a diverse library of derivatives through common synthetic transformations.
Table 1: Key Precursors and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Starting material for the synthesis of the acid chloride. |
| 2-Bromo-4-fluorobenzoyl chloride | C₇H₃BrClFO | 237.46 | Key intermediate that reacts with allylamine to form the amide bond. |
| Allylamine | C₃H₇N | 57.09 | Source of the N-prop-2-enyl group. |
| This compound | C₁₀H₉BrFNO | 274.09 | Target compound and versatile synthetic building block. |
Table 2: Potential Derivatives of this compound
| Reaction Type | Reagent/Catalyst | Functional Group Modified | Resulting Structure |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst | Bromo group | Aryl or heteroaryl group at the 2-position. |
| Heck Reaction | Alkene, Pd catalyst | Bromo group | Alkenyl group at the 2-position. |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst | Bromo group | Alkynyl group at the 2-position. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Bromo group | Amino group at the 2-position. |
| Epoxidation | m-CPBA | N-allyl group | N-(oxiran-2-ylmethyl)benzamide derivative. |
| Dihydroxylation | OsO₄, NMO | N-allyl group | N-(2,3-dihydroxypropyl)benzamide derivative. |
| Ring-Closing Metathesis | Grubbs' catalyst | N-allyl group (with another olefin) | Formation of a heterocyclic ring. |
Emerging Trends and Future Research Directions in Substituted Benzamide Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The imperative to develop environmentally benign chemical processes has spurred significant innovation in the synthesis of substituted benzamides. The principles of green chemistry, such as waste minimization, the use of safer solvents, and energy efficiency, are increasingly being integrated into synthetic strategies. nih.gov For a molecule like 2-bromo-4-fluoro-N-prop-2-enylbenzamide, these principles can be applied to both the formation of the benzamide (B126) core and the introduction of its key substituents.
Traditionally, amide bond formation often relies on stoichiometric activating agents, which generate significant waste. tandfonline.com Modern approaches are shifting towards catalytic methods that are more atom-economical. mdpi.com Catalytic systems employing boron-based catalysts, such as boronic acids, have shown promise for the direct amidation of carboxylic acids. tandfonline.com In the context of synthesizing this compound, this would involve the direct coupling of 2-bromo-4-fluorobenzoic acid with allylamine (B125299), catalyzed by a suitable boron species. Another green strategy involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for direct amidation under solvent-free conditions, often assisted by microwave irradiation to reduce reaction times and energy consumption. nih.gov
Biocatalysis offers another powerful avenue for the green synthesis of benzamides. Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been successfully employed for the amidation of carboxylic acids with amines in environmentally friendly solvents. nih.govnih.gov More recently, the development of ancestral ATP-dependent amide bond synthetases (ABS) through computational methods provides a highly selective and efficient means of amide bond formation in aqueous media. wikipedia.org The synthesis of this compound could potentially be achieved using a bespoke ABS enzyme designed to accommodate the halogenated benzoic acid and allylamine substrates.
The use of alternative energy sources is also a key aspect of green synthesis. Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reactions and improve yields in the preparation of related benzamide structures, such as ethenzamide. researchgate.net These techniques could be readily adapted for the synthesis of this compound, offering a more sustainable alternative to conventional heating methods.
| Green Synthesis Approach | Catalyst/Method | Potential Application to this compound | Key Advantages |
| Catalytic Direct Amidation | Boronic Acids | Direct coupling of 2-bromo-4-fluorobenzoic acid and allylamine. | High atom economy, reduced waste. |
| Microwave-Assisted Synthesis | Ceric Ammonium Nitrate (CAN) | Solvent-free synthesis from the corresponding acid and amine. | Reduced reaction times, energy efficiency. |
| Biocatalysis | Candida antarctica lipase B (CALB) | Enzymatic synthesis in green solvents. | High selectivity, mild reaction conditions. |
| Computational Biocatalysis | Ancestral ABS Enzymes | Tailor-made enzyme for specific substrate coupling. | High efficiency and selectivity in aqueous media. |
| Ultrasound-Assisted Synthesis | - | Acceleration of the amidation reaction. | Energy efficiency, potentially improved yields. |
Machine Learning and AI-Driven Molecular Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of molecular design and discovery. tandfonline.comwikipedia.org These computational tools are increasingly being used to predict the properties of novel molecules, optimize reaction conditions, and even design new synthetic pathways. For a molecule like this compound, AI and ML can play a significant role in exploring its potential and designing analogs with enhanced properties.
One of the key applications of AI in this context is the prediction of structure-activity relationships (SAR) and structure-property relationships (SPR). By training ML models on large datasets of known benzamide derivatives and their biological activities or physical properties, it is possible to predict the potential of a new molecule like this compound. nih.govmdpi.com For instance, models could be developed to predict its efficacy as an inhibitor for a specific biological target or to estimate its solubility and metabolic stability. This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. tandfonline.com
Generative models, a class of AI algorithms, can be used for the de novo design of novel benzamide derivatives. researchgate.net By learning the underlying patterns in the chemical space of known benzamides, these models can generate new molecular structures with desired properties. For example, a generative model could be tasked with designing analogs of this compound that are predicted to have improved binding affinity to a target protein while maintaining favorable pharmacokinetic profiles.
Furthermore, AI can be employed to predict the outcomes of chemical reactions, including reaction yields and the identification of optimal reaction conditions. tandfonline.comacs.org While predicting reaction yields for diverse datasets of amide coupling reactions remains a challenge, progress is being made in developing more accurate and robust models. tandfonline.comacs.org For the synthesis of this compound, ML models could be used to screen different catalysts, solvents, and temperature conditions to identify the most efficient synthetic route, thereby reducing the need for extensive experimental optimization.
| AI/ML Application | Description | Relevance to this compound |
| Predictive Modeling (QSPR/QSAR) | Using ML models to predict properties based on molecular structure. | Prediction of biological activity, toxicity, and physicochemical properties. |
| Generative Molecular Design | AI algorithms that create novel molecular structures with desired properties. | Design of analogs with improved efficacy and pharmacokinetic profiles. |
| Reaction Outcome Prediction | ML models that predict reaction yields and identify optimal conditions. | Optimization of the synthetic route to improve efficiency and reduce waste. |
| Automated Synthesis Planning | AI tools that propose synthetic routes to a target molecule. | Identification of novel and efficient synthetic pathways. |
Development of Novel Catalytic Systems for Specific Transformations
The development of novel catalytic systems is a driving force in modern organic synthesis, enabling the efficient and selective construction of complex molecules. For a substituted benzamide like this compound, several types of catalytic transformations are of particular interest for both its synthesis and further functionalization.
The formation of the amide bond itself is a prime target for catalytic innovation. While traditional methods often require harsh conditions or stoichiometric activating agents, modern catalytic systems based on transition metals like palladium and copper have emerged as powerful alternatives. nih.govresearchgate.net Palladium-catalyzed C-N cross-coupling reactions, for example, are widely used for the synthesis of amides from aryl halides. researchgate.net In the case of this compound, a palladium catalyst could be employed to couple 2-bromo-4-fluorobenzoyl chloride or a related derivative with allylamine. Copper-catalyzed systems, often being more economical, also offer a viable route for such C-N bond formations. nih.govmdpi.com
Beyond the synthesis of the core structure, catalytic methods for the selective functionalization of the benzamide are of great importance. The presence of a bromo substituent on the aromatic ring of this compound makes it an ideal handle for further cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be used to introduce a wide range of substituents at the 2-position, allowing for the rapid generation of a library of analogs with diverse properties.
Rhodium-catalyzed C-H activation is another emerging area with significant potential for the functionalization of benzamides. tandfonline.comtandfonline.comacs.org These catalytic systems can direct the functionalization of C-H bonds ortho to the amide group. While the 2-position of the target molecule is already occupied by a bromine atom, such strategies could be employed on related benzamides to introduce substituents at specific positions, offering a complementary approach to traditional cross-coupling methods.
The development of dual catalytic systems, which combine two different catalytic cycles to achieve a desired transformation, is also a promising trend. For instance, a dual catalytic platform combining a transition metal catalyst with a photoredox catalyst could enable novel C-H arylation or alkylation reactions of the benzamide scaffold under mild conditions. nih.gov
| Catalytic Transformation | Catalyst System | Potential Application for this compound |
| C-N Cross-Coupling | Palladium or Copper-based catalysts | Synthesis of the amide bond from 2-bromo-4-fluorobenzoic acid derivatives and allylamine. |
| C-C/C-X Cross-Coupling | Palladium-based catalysts (e.g., for Suzuki, Heck, Sonogashira) | Functionalization at the 2-position by replacing the bromo substituent. |
| C-H Activation/Functionalization | Rhodium-based catalysts | Introduction of substituents at specific C-H bonds of the aromatic ring in related benzamides. |
| Dual Catalysis | Combined transition metal and photoredox catalysts | Novel C-H functionalization reactions under mild conditions. |
Interdisciplinary Research with Materials Science and Chemical Biology
The versatility of the substituted benzamide scaffold has led to its increasing use in interdisciplinary research, bridging the gap between organic chemistry and fields such as materials science and chemical biology. The unique structural features of this compound make it a promising candidate for exploration in these areas.
In the realm of materials science , the N-allyl group of the molecule offers a tantalizing handle for polymerization. This could enable the synthesis of novel polymers with the 2-bromo-4-fluorobenzamide (B1287565) moiety as a repeating unit. Such polymers could possess interesting properties, such as high thermal stability and specific recognition capabilities, inherited from the benzamide core. acs.orgacs.org The presence of the bromo and fluoro substituents could also be used to tune the electronic properties and processability of these materials. Furthermore, the benzamide group is known to participate in hydrogen bonding, which can drive the self-assembly of molecules into well-ordered supramolecular structures. nih.govresearchgate.net This opens up the possibility of using this compound as a building block for the creation of functional nanomaterials, such as gels, liquid crystals, or sensors. tandfonline.comresearchgate.net The fluorine atom, in particular, can play a role in controlling the crystal packing and suppressing disorder in the solid state. acs.org
In chemical biology , substituted benzamides are a well-established class of bioactive molecules, with numerous examples of drugs and clinical candidates. mdpi.comnih.govnih.govtandfonline.comvalpo.edunih.gov The specific substitution pattern of this compound suggests that it could be investigated as a potential inhibitor for a variety of biological targets. For instance, many benzamide derivatives have been developed as inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy. nih.govtandfonline.com The electronic properties conferred by the bromo and fluoro substituents could be crucial for achieving high affinity and selectivity for a particular enzyme's active site.
The N-allyl group also presents unique opportunities in chemical biology. It can act as a "warhead" for covalent inhibition, where the molecule forms a permanent bond with its biological target, leading to prolonged and potent inhibition. Alternatively, the allyl group can serve as a convenient point of attachment for a fluorescent probe or other reporter tag. mdpi.comnih.gov This would allow for the development of chemical probes based on the this compound scaffold for use in biological imaging and the study of cellular processes.
| Interdisciplinary Field | Potential Application of this compound | Key Structural Features |
| Materials Science | Monomer for novel polymers | N-allyl group for polymerization |
| Building block for supramolecular materials | Benzamide group for hydrogen bonding | |
| Component for functional sensors | Tunable electronic properties from halogen substituents | |
| Chemical Biology | Potential enzyme inhibitor (e.g., HDAC, PARP) | Substituted benzamide scaffold |
| Covalent inhibitor of biological targets | N-allyl group as a reactive "warhead" | |
| Scaffold for chemical probes | N-allyl group for attachment of reporter tags |
Unexplored Reactivity Patterns and Synthetic Opportunities for this compound
While the known reactivity of the functional groups present in this compound provides a solid foundation for its synthetic manipulation, there remain numerous unexplored reactivity patterns and synthetic opportunities that could lead to novel and valuable chemical entities. The unique interplay of the bromo, fluoro, and N-allyl groups on the benzamide scaffold opens up avenues for creative and unconventional synthetic strategies.
The N-allyl group, beyond its potential for polymerization, is a versatile functional handle for a variety of transformations. For instance, it could participate in intramolecular cyclization reactions . Depending on the reaction conditions and the catalysts employed, it might be possible to construct novel heterocyclic systems fused to the benzamide core. For example, a palladium-catalyzed intramolecular Heck-type reaction could potentially lead to the formation of a dihydro-isoquinolinone derivative. Alternatively, radical-mediated cyclizations could be explored to generate different heterocyclic scaffolds.
The presence of both a bromine and a fluorine atom on the aromatic ring offers opportunities for selective and sequential functionalization . The C-Br bond is generally more reactive than the C-F bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity could be exploited to perform a cross-coupling reaction selectively at the 2-position, leaving the fluorine atom untouched. The resulting fluoro-substituted benzamide could then be subjected to a second transformation, such as nucleophilic aromatic substitution (SNA_r_), to replace the fluorine atom with another functional group. This stepwise approach would allow for the precise and controlled synthesis of highly functionalized benzamide derivatives that would be difficult to access through other means.
The electronic effects of the bromo and fluoro substituents could also be harnessed to influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions . While the halogens are deactivating groups, they are ortho, para-directing. The combined electronic influence of the bromo, fluoro, and amide groups could lead to unexpected regioselectivity in reactions such as nitration, halogenation, or Friedel-Crafts acylation, providing access to novel substitution patterns on the benzamide ring.
Furthermore, the development of novel photoredox-catalyzed reactions could unlock new reactivity pathways for this compound. For example, photoredox catalysis could enable the direct C-H functionalization of the N-allyl group or the aromatic ring under mild conditions, avoiding the need for pre-functionalized starting materials. The combination of photoredox catalysis with other catalytic methods, such as transition metal catalysis, could lead to the development of powerful dual catalytic systems for the construction of complex molecular architectures from this versatile building block.
| Unexplored Reactivity | Potential Transformation | Key Functional Group(s) Involved |
| Intramolecular Cyclization | Formation of fused heterocyclic systems | N-allyl group, aromatic ring |
| Selective Cross-Coupling | Sequential functionalization at C-Br and C-F positions | Bromo and fluoro substituents |
| Electrophilic Aromatic Substitution | Introduction of new substituents on the aromatic ring | Bromo, fluoro, and amide groups |
| Photoredox Catalysis | Direct C-H functionalization under mild conditions | N-allyl group, aromatic ring |
| Dual Catalysis | Combination of catalytic methods for complex transformations | Entire molecular scaffold |
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-4-fluoro-N-prop-2-enylbenzamide, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-bromo-4-fluorobenzoic acid derivatives with propargylamine via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to generate the acid chloride.
- Nucleophilic substitution : React the acid chloride with propargylamine under inert conditions (e.g., N₂ atmosphere) at 0–25°C.
- Critical parameters : Temperature control (<30°C) minimizes side reactions (e.g., alkyne polymerization). Solvent choice (e.g., THF or DCM) affects reaction kinetics. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Example : Analogous compounds (e.g., 4-bromo-2-fluorobenzaldehyde derivatives) are synthesized using similar coupling strategies, with yields optimized by adjusting stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Focus on the vinyl proton (CH₂=CH–) resonance at δ 5.0–6.0 ppm (split into a doublet of doublets due to coupling with adjacent protons and fluorine). The aromatic protons show splitting patterns influenced by bromine and fluorine substituents (e.g., meta/para coupling).
- ¹³C NMR : Identify the carbonyl carbon (C=O) at ~165–170 ppm and the quaternary carbon attached to bromine (~115–120 ppm).
- MS (Mass Spectrometry) : Look for molecular ion peaks [M+H]⁺ matching the molecular weight (C₁₀H₈BrFNO = 270.08 g/mol). Fragmentation patterns (e.g., loss of Br or CO groups) confirm structural integrity.
- FTIR : The amide C=O stretch appears at ~1650–1680 cm⁻¹, while C–Br and C–F stretches are observed at ~550–650 cm⁻¹ and ~1100–1250 cm⁻¹, respectively .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Compliance : Refer to Safety Data Sheets (SDS) for analogous brominated/fluorinated benzamides. Key hazards include skin/eye irritation (H315, H319) and acute toxicity (H302, H332).
- Preventive Measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; employ dust suppression techniques during weighing.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Contaminated solvents require neutralization before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when determining the structure of this compound?
- Methodological Answer :
- Cross-Validation : Compare X-ray diffraction bond lengths/angles (e.g., C–Br = ~1.90 Å, C–F = ~1.35 Å) with DFT-calculated values. Discrepancies may arise from crystal packing effects or dynamic motion in solution.
- Software Tools : Use SHELXL for refinement () to adjust thermal parameters and occupancy rates. Validate against spectroscopic data (e.g., NMR coupling constants for dihedral angles).
- Case Study : For similar compounds (e.g., N-(3-bromo-1,4-dioxo-naphthyl)benzamide), hydrogen bonding in the crystal lattice can distort solution-phase NMR signals, requiring iterative refinement .
Q. What strategies optimize crystal growth of this compound for high-resolution X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use slow-evaporation techniques with mixed solvents (e.g., DCM/hexane) to promote nucleation. Polar aprotic solvents (e.g., acetone) may disrupt crystal lattice formation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality. Seeding with microcrystals of analogous structures (e.g., 4-bromo-N-phenylbenzamide) can guide growth.
- Data Collection : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL) are critical for resolving disorder in halogenated aromatic systems .
Q. How do bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Bromine acts as a leaving group in Suzuki-Miyaura couplings (Pd-catalyzed), while fluorine’s electronegativity directs electrophilic substitution.
- Steric Considerations : The propargyl group’s linear geometry may hinder access to the reaction site. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency.
- Case Study : In 2-bromo-4-fluorophenyl derivatives, fluorine stabilizes intermediates via resonance, reducing side reactions (e.g., debromination) .
Data Contradiction and Analysis
Q. What methodologies are recommended for analyzing conflicting biological activity data across in vitro assays for this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH, temperature) to identify outliers. Use ANOVA to assess variability between plate readings.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 2-bromo-N-(thiadiazolyl)benzamides) to identify trends in substituent-activity relationships.
- Ethical Considerations : Adhere to open-data principles () by sharing raw datasets for independent validation, ensuring reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
